N-D-Gluconoyl-L-cystine
Description
N-D-Gluconoyl-L-cystine is a synthetic derivative of L-cystine, where the amino group of the cystine moiety is conjugated with D-gluconic acid via an amide bond. Cystine, a dimer of cysteine linked by a disulfide bridge, is integral to redox biology, while the gluconoyl group introduces hydrophilicity due to its hydroxyl-rich structure. This compound is hypothesized to exhibit antioxidant properties, leveraging both the disulfide’s redox activity and the gluconoyl group’s solubility.
Properties
CAS No. |
94070-99-2 |
|---|---|
Molecular Formula |
C12H22N2O10S2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C12H22N2O10S2/c13-4(11(21)22)2-25-26-3-5(12(23)24)14-10(20)9(19)8(18)7(17)6(16)1-15/h4-9,15-19H,1-3,13H2,(H,14,20)(H,21,22)(H,23,24)/t4-,5-,6+,7+,8-,9+/m0/s1 |
InChI Key |
IQXOUVZUQZFPAW-RKOJMGJASA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)N)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-L-cystine typically involves the reaction of L-cysteine with gluconic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of specific catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques such as chromatography may be employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-D-Gluconoyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its cysteine form.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed:
Oxidation Products: Disulfide-linked derivatives.
Reduction Products: Free cysteine molecules.
Scientific Research Applications
Chemistry: N-D-Gluconoyl-L-cystine is used in various chemical research applications, including the study of redox reactions and the development of new synthetic methods.
Biology: In biological research, the compound is used to study protein folding and stability, as well as the formation of disulfide bonds in proteins .
Medicine: It is also studied for its role in detoxification processes and as an antioxidant .
Industry: The compound is used in the production of various industrial products, including cosmetics and pharmaceuticals. Its antioxidant properties make it valuable in formulations that require stability and protection against oxidative damage .
Mechanism of Action
N-D-Gluconoyl-L-cystine exerts its effects primarily through its ability to undergo redox reactions. The compound can form disulfide bonds, which are crucial for the stability and function of proteins. It acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and tissues . The molecular targets and pathways involved include the regulation of glutathione levels and the modulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-D-Gluconoyl-L-cystine with three related compounds: N-D-Gluconoyl-L-glutamic acid, N-Acetylcysteine, and N,N'-di-L-alanyl-L-cystine. Key differences in molecular structure, solubility, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: this compound vs. N-Acetylcysteine: Smaller molecular size and a free thiol group enable direct glutathione regeneration, whereas this compound’s disulfide may require enzymatic reduction for activity .
Solubility and Bioavailability: The gluconoyl group in this compound likely enhances water solubility over N,N'-di-L-alanyl-L-cystine, which has non-polar alanyl chains . However, N-Acetylcysteine’s smaller size facilitates faster cellular uptake .
Antioxidant Mechanisms: N-Acetylcysteine directly donates thiols to neutralize ROS, while this compound’s disulfide may act as a reservoir for cysteine release, akin to glutathione’s redox cycling . This indirect mechanism could prolong antioxidant effects but with slower kinetics.
Applications: this compound: Potential use in sustained-release antioxidant formulations or as a stabilizer in protein therapeutics. N-D-Gluconoyl-L-glutamic acid: Employed in metal chelation due to its carboxyl groups . N,N'-di-L-alanyl-L-cystine: Used in peptide engineering for disulfide bridge stabilization .
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